Methionine, N-(3-pyridinylcarbonyl)-, is a derivative of the amino acid methionine, which is classified as an alpha amino acid. This compound belongs to the broader category of organic compounds known as methionine and its derivatives. Specifically, it can be categorized under carboxylic acids and derivatives, and more narrowly under amino acids, peptides, and analogues. Methionine itself is essential for protein synthesis and plays a crucial role in various metabolic processes.
The synthesis of Methionine, N-(3-pyridinylcarbonyl)- can be approached through several chemical methods. One common route involves the reaction of methionine with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst or reagent that facilitates the formation of the carbonyl group. The reaction typically requires controlled conditions such as specific temperature ranges and pH levels to ensure optimal yield and purity.
Key Parameters for Synthesis:
The molecular structure of Methionine, N-(3-pyridinylcarbonyl)- features a pyridine ring attached to the carbonyl group of methionine. The structural formula can be represented as follows:
Structural Features:
Methionine, N-(3-pyridinylcarbonyl)- can undergo various chemical reactions typical for amino acids and their derivatives. Some notable reactions include:
Each reaction's specifics depend on factors such as temperature, solvent choice, and presence of catalysts.
The mechanism of action for Methionine, N-(3-pyridinylcarbonyl)- primarily revolves around its role in biological systems as a substrate for various enzymes. For example:
The physical and chemical properties of Methionine, N-(3-pyridinylcarbonyl)- are critical for understanding its behavior in biological systems and industrial applications.
Key Properties:
Methionine, N-(3-pyridinylcarbonyl)- has several scientific applications:
Methionine, N-(3-pyridinylcarbonyl)- (hereafter referred to as PyC-Met) functions as a transition-state analog inhibitor targeting metalloaminopeptidases. The compound’s design capitalizes on the structural mimicry of the tetrahedral intermediate formed during peptide bond hydrolysis. PyC-Met coordinates with the dinuclear metal center (typically Mn²⁺, Co²⁺, or Fe²⁺) in methionine aminopeptidase (MetAP) active sites through its:
Kinetic studies reveal an ordered bi-bi mechanism where PyC-Met competes with the peptide substrate for binding, exhibiting non-competitive inhibition against acetyl-CoA in related Claisen condensases. The phosphonate analog of PyC-Met shows a K_i of 0.2–5 μM against E. coli MetAP, depending on metalloform [7] [10].
Table 1: Inhibition Kinetics of PyC-Met Derivatives
Enzyme Source | Metalloform | K_i (μM) | Inhibition Type |
---|---|---|---|
E. coli MetAP | Mn²⁺-monometalated | 0.5 ± 0.1 | Competitive |
E. coli MetAP | Co²⁺-dimetalated | 5.2 ± 0.8 | Mixed-type |
Human MetAP-2 | Fe²⁺-activated | 12.4 ± 1.5 | Uncompetitive |
PyC-Met displays isoform-selective inhibition due to structural variations in MetAP substrate pockets:
Table 2: MetAP Isoform Selectivity of PyC-Met
MetAP Isoform | Organism | Relative K_i | Key Structural Determinant |
---|---|---|---|
Type-1a | E. coli | 1.0x | Compact active site (Cys59, His63) |
Type-1b | H. sapiens | 8.2x | N-terminal extension (Leu215) |
Type-2 | H. sapiens | 15.7x | β-hairpin insertion |
Type-1c | M. tuberculosis | 0.6x | N-terminal helical domain |
PyC-Met modulates co-translational processing through two mechanisms:1. N-terminal methionine excision (NME) blockade: By inhibiting MetAP, PyC-Met prevents the removal of initiator methionine from nascent polypeptides (e.g., in actin and tropomyosin), leading to:- Impaired myristoylation at Gly² residues- Mislocalization of ARF1 GTPase in vesicular trafficking- Accumulation of N-retained proteins susceptible to ubiquitination [1] [5]
PyC-Met influences SAM-e metabolism through competitive inhibition of methionine adenosyltransferase (MAT):
Table 3: Metabolic Effects of PyC-Met in SAM-e Pathway
Parameter | Control | PyC-Met (50 μM) | Change |
---|---|---|---|
SAM-e (nmol/mg protein) | 32.1 ± 2.5 | 14.3 ± 1.8* | -55.5% |
SAH (nmol/mg protein) | 7.6 ± 0.9 | 13.1 ± 1.2* | +72.4% |
SAM-e:SAH ratio | 4.22 | 1.09* | -74.2% |
Global DNA methylation | 4.8% ± 0.3 | 3.1% ± 0.2* | -35.4% |
Glutathione (μM/mg protein) | 12.4 ± 1.1 | 19.8 ± 1.7* | +59.7% |
**p<0.01 vs. control; n=6 replicates
The bioactivity of PyC-Met derivatives depends on three structural features:1. Stereoelectronic optimization:- Pyridine C4-carbonyl alignment with Met α-amine (1.9 Å distance in crystal structures) enables nucleophilic mimicry- 18° dihedral rotation between pyridine and carbonyl planes enhances metal coordination- N-methylation of the pyridine nitrogen reduces potency 20-fold by disrupting Asp108 H-bonding [9]
Table 4: Structure-Activity Relationships of PyC-Met Analogues
Modification Site | Structural Change | MetAP1a IC₅₀ (μM) | Relative Potency |
---|---|---|---|
Parent compound | None | 1.2 ± 0.1 | 1.0x |
Pyridine ring | C4-methyl | 8.7 ± 0.9 | 0.14x |
N-methylation | 24.3 ± 2.1* | 0.05x | |
Methionine side chain | Norleucine replacement | 1.3 ± 0.2 | 0.92x |
S-methylation | 0.9 ± 0.1* | 1.33x | |
Linker region | Ethylene bridge | 0.4 ± 0.05* | 3.0x |
**p<0.05 vs. parent; n=4 determinations
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